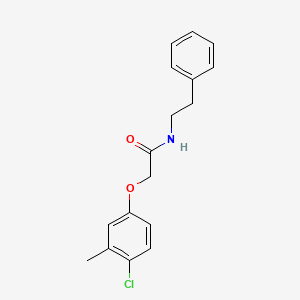
8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Chromen-2-one derivatives are often synthesized through multi-component reactions or cyclization processes involving different catalysts. For instance, a series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized via a three-component reaction involving CeCl3·7H2O as a catalyst under solvent-free conditions, highlighting the versatility and efficiency of such synthetic approaches (Wu, Li, & Yan, 2011).
Molecular Structure Analysis
The molecular and supramolecular structures of chromen-2-one derivatives can be detailed through techniques like X-ray diffraction. The study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, derived from the cyclization of 1-phenylhydrazono chromen-2-ones, showcases the determination of molecular structures through X-ray analysis, providing insight into the conformation and π-stacking interactions within such compounds (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Chromen-2-one derivatives exhibit diverse chemical reactivity, including their involvement in multi-component syntheses and ability to undergo various chemical transformations. For example, novel synthesis methods have been developed, employing catalysts to facilitate reactions that produce chromen-2-one derivatives with high efficiency and yield, indicative of the compound's versatile chemical nature (Zhu et al., 2014).
科学的研究の応用
Supramolecular Structure and Synthesis Studies : Research involving chromene derivatives like 8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one often focuses on their molecular and supramolecular structures. For instance, a study by Padilla-Martínez et al. (2011) detailed the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research highlights the importance of understanding the structural characteristics of chromene derivatives in the field of chemistry (Padilla-Martínez et al., 2011).
Non-linear Optical (NLO) Properties : Arif et al. (2022) explored the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives. Their research demonstrated the significance of chromene derivatives in studying non-linear optical properties, which are critical in developing advanced materials for optical applications (Arif et al., 2022).
Catalytic Synthesis Applications : In the study by Wu, Li, and Yan (2011), a series of new 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized, showcasing the potential of chromene derivatives in catalytic synthesis and the development of environmentally benign procedures (Wu, Li, & Yan, 2011).
Pharmaceutical Research : The potential of chromenone derivatives in pharmaceutical research is evident in studies like that by Clapham et al. (2012), which investigated the enantioselective inhibition of DNA-dependent protein kinase by chromenone derivatives. This suggests the relevance of chromene derivatives in developing targeted pharmaceutical agents (Clapham et al., 2012).
Application in Organic Light-emitting Diodes (OLEDs) : Jung et al. (2017) synthesized various chromen-2-one derivatives for use in non-doped OLEDs. Their study illustrates the application of chromene derivatives in the field of materials science, specifically in the development of new materials for electronic devices (Jung et al., 2017).
Metal Ion Detection in Human Liver Cancer Cells : A study by Dey et al. (2019) involved the synthesis of a derivative for metal ion detection in liver cancer cells, demonstrating the utility of chromene derivatives in bioanalytical chemistry and cancer research (Dey et al., 2019).
特性
IUPAC Name |
8-methyl-7-(2-oxopropoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-22-17-9-8-15-16(14-6-4-3-5-7-14)10-18(21)23-19(15)13(17)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAIVQUSOCQFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)
![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)